4-(1-Phenylcyclohexyl)phenol
Overview
Description
4-(1-Phenylcyclohexyl)phenol is an organic compound characterized by a phenol group attached to a cyclohexyl ring, which is further substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Phenylcyclohexyl)phenol typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-phenylcyclohexane.
Hydroxylation: The next step involves the hydroxylation of 1-phenylcyclohexane using a suitable oxidizing agent like potassium permanganate or chromium trioxide to introduce the hydroxyl group, forming this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Phenylcyclohexyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like sodium dichromate or potassium permanganate.
Reduction: The compound can be reduced to form cyclohexylphenol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various substituents like nitro, halogen, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Sodium dichromate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Quinones.
Reduction: Cyclohexylphenol derivatives.
Substitution: Halogenated or nitro-substituted phenylcyclohexylphenol derivatives.
Scientific Research Applications
4-(1-Phenylcyclohexyl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of analgesic and anesthetic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-Phenylcyclohexyl)phenol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Phencyclidine (PCP): Shares a similar cyclohexylphenyl structure but with a piperidine ring instead of a phenol group.
Ketamine: Another compound with a cyclohexyl ring, used as an anesthetic.
Cyclohexylphenol Derivatives: Compounds with similar structures but different substituents on the phenyl or cyclohexyl rings.
Properties
IUPAC Name |
4-(1-phenylcyclohexyl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c19-17-11-9-16(10-12-17)18(13-5-2-6-14-18)15-7-3-1-4-8-15/h1,3-4,7-12,19H,2,5-6,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXGYYJCNAJZDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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